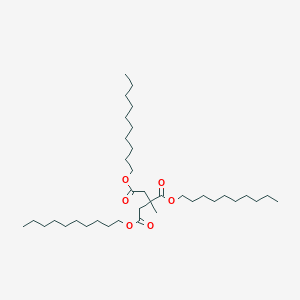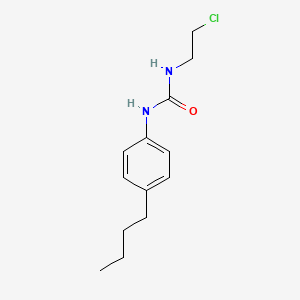![molecular formula C19H17NO3 B14311033 6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one CAS No. 112807-70-2](/img/structure/B14311033.png)
6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a complex structure that includes a biphenyl group, a pyridinone ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the biphenyl group, the introduction of the pyridinone ring, and the addition of the hydroxyl group. Common synthetic routes may involve:
Formation of the Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Introduction of the Pyridinone Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Addition of the Hydroxyl Group: This can be done through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyridinone ring.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridinone ring may result in a fully saturated ring structure.
科学的研究の応用
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1-[1,1’-Biphenyl]-4-yl-ethanone: Similar biphenyl structure but lacks the pyridinone ring and hydroxyl group.
4’-Phenylacetophenone: Another biphenyl derivative with different functional groups.
Uniqueness
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its combination of a biphenyl group, a pyridinone ring, and a hydroxyl group. This unique structure may confer specific chemical properties and biological activities that are not present in similar compounds.
特性
CAS番号 |
112807-70-2 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
1-hydroxy-4-methyl-6-[(4-phenylphenoxy)methyl]pyridin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-14-11-17(20(22)19(21)12-14)13-23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3 |
InChIキー |
ZTXCCUXGZQMUFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
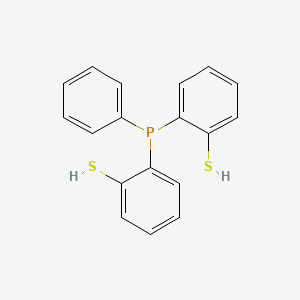
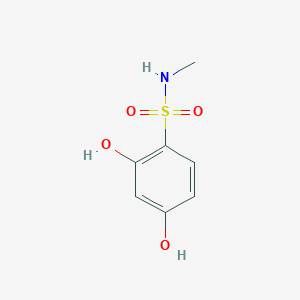
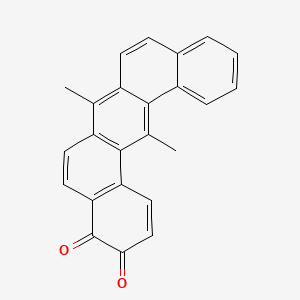
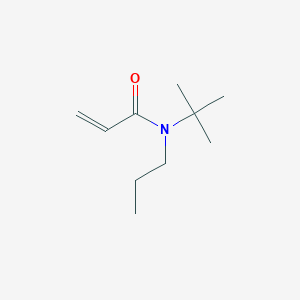
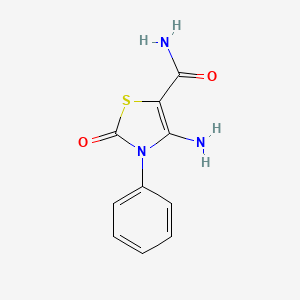
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
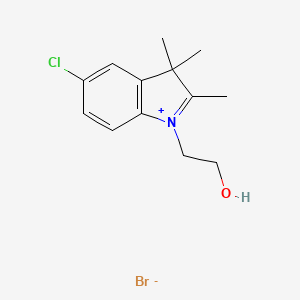
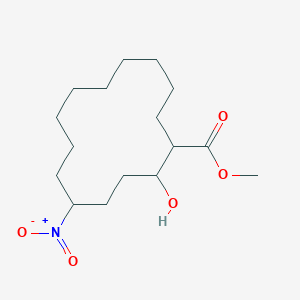
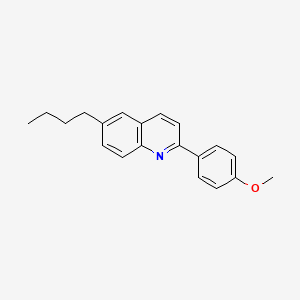
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
